2-Bromo-3-chloro-5-fluorobenzonitrile

Catalog No.
S8453128
CAS No.
M.F
C7H2BrClFN
M. Wt
234.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-chloro-5-fluorobenzonitrile

Product Name

2-Bromo-3-chloro-5-fluorobenzonitrile

IUPAC Name

2-bromo-3-chloro-5-fluorobenzonitrile

Molecular Formula

C7H2BrClFN

Molecular Weight

234.45 g/mol

InChI

InChI=1S/C7H2BrClFN/c8-7-4(3-11)1-5(10)2-6(7)9/h1-2H

InChI Key

FCZUSJNVWABFOB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)F

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)Cl)F

2-Bromo-3-chloro-5-fluorobenzonitrile is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and fluorine, along with a nitrile functional group. Its molecular formula is C₆H₂BrClF and it has a molecular weight of approximately 202.43 g/mol. This compound is notable for its unique arrangement of halogens, which significantly influences its chemical reactivity and biological activity.

  • Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, allowing for the formation of new compounds.
  • Palladium-Catalyzed Coupling Reactions: The bromine atom can engage in Suzuki-Miyaura coupling reactions with boronic acids to yield biaryl compounds.
  • Reduction: The nitrile group can be converted to an amine using reducing agents like lithium aluminum hydride, which is significant for further functionalization in synthetic chemistry .

Research indicates that 2-Bromo-3-chloro-5-fluorobenzonitrile exhibits potential biological activities. It has been studied for its role in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The compound may interact with specific enzymes or receptors, modulating their activity and influencing biological pathways involved in disease processes .

The synthesis of 2-Bromo-3-chloro-5-fluorobenzonitrile typically involves multi-step processes:

  • Halogenation: Starting from benzonitrile derivatives, halogenation can be performed using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions.
  • Sequential Reactions: The synthesis may involve nitration followed by reduction and subsequent halogenation to introduce the desired substituents at specific positions on the aromatic ring .

2-Bromo-3-chloro-5-fluorobenzonitrile has diverse applications across various fields:

  • Chemical Research: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biological Research: Employed in developing bioactive compounds for studying biological pathways and mechanisms.
  • Industrial Use: Utilized in producing materials for organic light-emitting diodes (OLEDs) and other electronic applications .

Interaction studies involving 2-Bromo-3-chloro-5-fluorobenzonitrile focus on its binding affinity with biological macromolecules. Techniques such as molecular docking simulations are often used to predict how this compound interacts with enzymes or receptors. These studies are crucial for understanding its potential therapeutic effects and guiding further drug development efforts .

Several compounds share structural similarities with 2-Bromo-3-chloro-5-fluorobenzonitrile. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-fluorobenzonitrileC₆H₄ClFLacks bromine; simpler halogenation pattern
3-Chloro-5-fluorobenzonitrileC₆H₄ClFDifferent halogen positioning affecting reactivity
2-Bromo-5-fluorobenzonitrileC₆H₄BrFLacks chlorine; different substitution pattern
4-Bromo-3-chloro-5-fluorobenzonitrileC₆H₄BrClFDifferent substitution pattern impacting chemical behavior

Uniqueness

2-Bromo-3-chloro-5-fluorobenzonitrile is distinctive due to the specific arrangement of its halogen atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique configuration may result in different pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug development and other applications .

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

232.90432 g/mol

Monoisotopic Mass

232.90432 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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